molecular formula C9H11NO2 B11919828 4-Chromanol, 3-amino-, (Z)- CAS No. 33607-87-3

4-Chromanol, 3-amino-, (Z)-

Cat. No.: B11919828
CAS No.: 33607-87-3
M. Wt: 165.19 g/mol
InChI Key: HCUMBNVFLOJFSA-IONNQARKSA-N
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Description

Contextualization of Chromanol Scaffolds in Synthetic and Mechanistic Organic Chemistry

Chromanols, characterized by a benzopyran backbone with a hydroxyl group, are a cornerstone of modern organic chemistry. This structural motif is not merely a synthetic curiosity but is prevalent in a vast array of bioactive natural products and pharmaceuticals, earning it the description of a "privileged structure." nih.gov The chromanol framework serves as a versatile building block for creating complex molecular architectures. lookchem.com Its inherent reactivity and structural rigidity make it an ideal model for studying various chemical transformations and reaction mechanisms. lookchem.com The fusion of a benzene (B151609) ring with a dihydropyran ring creates a unique electronic and conformational environment that chemists can exploit for targeted synthesis. nih.gov Researchers have developed numerous synthetic strategies to access these scaffolds, including palladium-catalyzed reactions and photoredox-catalyzed cyclizations, highlighting the chromanol core's importance in contemporary synthetic endeavors. researchgate.netacs.org

The Unique Chemical Space of Substituted Chromanols

The true chemical diversity of chromanols emerges from the myriad ways the core structure can be substituted. The nature, position, and stereochemistry of these substituents dramatically influence the molecule's physical, chemical, and biological properties. nih.gov This has led to a wide spectrum of applications, from antioxidant and anti-inflammatory agents to potential therapeutics for neurodegenerative diseases. nih.govresearchgate.net For instance, different substitution patterns on the chromanol ring can modulate a compound's activity as an inhibitor of enzymes like indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), which are relevant in cancer therapy. researchgate.net The development of methods to synthesize variously substituted chromanols, including those with amino, alkyl, and aryl groups, continues to be an active area of research, driven by the quest for novel compounds with tailored functions. rsc.orgchemrxiv.org

Research Gaps and Opportunities in the Synthesis and Reactivity of 4-Chromanol, 3-amino-, (Z)-

Despite the broad interest in chromanols, a specific focus on 4-Chromanol, 3-amino-, (Z)- reveals a significant research gap. A thorough review of the scientific literature indicates a lack of dedicated studies on the synthesis, characterization, and reactivity of this particular stereoisomer. While general methods for the synthesis of 3-amino-4-chromanol derivatives exist, the stereoselective synthesis of the pure (Z)-isomer remains an underexplored area. This presents a compelling opportunity for organic chemists. The development of a robust and stereoselective synthetic route to (Z)-3-amino-4-chromanol would provide access to a novel chemical entity with unexplored potential. Furthermore, a detailed investigation into its reactivity could uncover new chemical transformations and provide a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The unique juxtaposition of the amino and hydroxyl groups in a cis-configuration suggests potential for intramolecular hydrogen bonding, which could influence its conformation and reactivity in interesting ways.

Data on Related Chromanol Derivatives

To provide context for the potential of 4-Chromanol, 3-amino-, (Z)- , the following table summarizes information on related chromanol structures and their reported activities.

Compound NameSubstitution PatternReported Biological/Chemical Significance
4-Chromanol Unsubstituted at C3A versatile building block in organic synthesis and a research compound for studying the reactivity of the chromanol core. lookchem.com
(2S)-7-methoxy-6-(2-hydroxy-3-methyl but-3-en-1-yl)-2-(4-hydroxyphenyl)chroman-4-one Complex substitutionExhibited antidiabetic effects through inhibition of DGAT, PTP1B, and α-glucosidase. nih.gov
3-Benzylchroman-4-ol 3-benzylExhibits anti-picornavirus activity. acs.org
(R)-Tolterodine Precursor (a chromanol derivative) Specific substitutionAn important intermediate in the synthesis of the urological drug (R)-tolterodine. rsc.org
Twin-chromanol Dimeric chromanolShows better radical scavenging properties than alpha-tocopherol. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33607-87-3

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(3S,4R)-3-amino-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C9H11NO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7,9,11H,5,10H2/t7-,9+/m0/s1

InChI Key

HCUMBNVFLOJFSA-IONNQARKSA-N

Isomeric SMILES

C1[C@@H]([C@@H](C2=CC=CC=C2O1)O)N

Canonical SMILES

C1C(C(C2=CC=CC=C2O1)O)N

Origin of Product

United States

Synthetic Methodologies for 4 Chromanol, 3 Amino , Z

Retrosynthetic Analysis and Strategic Disconnections for the Chromanol Framework

Retrosynthetic analysis is a method for planning organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. numberanalytics.comsathyabama.ac.in For the 3-amino-4-chromanol core, several strategic disconnections can be envisioned. A primary disconnection across the C-N and C-O bonds is less common for 1,2-aminoalcohols. A more logical approach involves functional group interconversion (FGI).

A key precursor identified through this analysis is a 3-amino-4-chromone. The synthesis of (S,R)-3-amino-4-chromanols has been successfully achieved from these precursors. acs.org This suggests a retrosynthetic pathway where the final step is the stereoselective reduction of the C4-ketone and the enamine or imine functionality.

Another powerful retrosynthetic strategy involves disconnecting the heterocyclic ring. For chromanol frameworks, this often leads to a salicylaldehyde (B1680747) derivative and a suitable three-carbon component. For instance, a disconnection could reveal a salicylaldehyde and a three-carbon synthon that can establish the C3 and C4 stereocenters. chemrxiv.org

The most common and effective strategies often converge on key intermediates such as:

3-Amino-4-chromones: These are versatile precursors where the ketone can be stereoselectively reduced. acs.org

Epoxychromans: Ring-opening of an epoxide at C3 with an amine nucleophile is a classic and reliable method for installing the 1,2-amino alcohol functionality.

α-Ketoamines: Asymmetric hydrogenation of unprotected α-ketoamines provides a route to chiral 1,2-amino alcohol-containing compounds. acs.org

Enantioselective and Diastereoselective Synthesis of the 3-amino-4-Chromanol Moiety

Asymmetric Catalysis Approaches for Chiral Center Induction at C3 and C4

Asymmetric catalysis is a powerful tool for establishing stereocenters with high efficiency and selectivity. chinesechemsoc.org For the 3-amino-4-chromanol scaffold, transition metal-catalyzed reactions are particularly prominent.

A notable advancement is the rhodium-catalyzed sequential asymmetric hydrogenation of 3-amino-4-chromones. This method proceeds under neutral conditions and provides access to (S,R)-3-amino-4-chromanols in high yields (up to 98%) and with exceptional enantio- and diastereoselectivities (up to 99.9% ee and 20:1 dr). acs.org The reaction operates through a dynamic kinetic resolution, where an undesired intermediate enantiomer is converted into the desired one, thereby maximizing the yield. acs.org

Similarly, rhodium-mediated asymmetric transfer hydrogenation of 3-substituted chromones using a formic acid/triethylamine mixture as the hydrogen source can produce enantioenriched cis-3-(hydroxymethyl)chroman-4-ol derivatives with high diastereomeric ratios (up to 98:2 dr) and enantioselectivities (up to >99% ee). acs.org While this example creates a hydroxymethyl group at C3, the underlying principle of dynamic kinetic resolution is applicable to the synthesis of C3-amino substituted chromanols.

Organocatalysis also presents viable routes. For example, cinchona alkaloid catalysts have been used in the asymmetric synthesis of functionalized chromans. chemrxiv.org

Table 1: Asymmetric Catalysis for 3-Amino-4-Chromanols

Catalyst SystemPrecursorProduct StereochemistryYieldSelectivity (dr / ee)Reference
Rh-complex3-Amino-4-chromone(S,R)-3-Amino-4-chromanolUp to 98%Up to 20:1 dr / 99.9% ee acs.org
Rh-complex / HCO₂H/Et₃N3-Formylchromonecis-3-(Hydroxymethyl)chroman-4-olGoodUp to 98:2 dr / >99% ee acs.org

Chiral Auxiliary-Mediated Synthesis for Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy offers predictable and reliable control over stereocenter formation. numberanalytics.comnumberanalytics.com

A common approach involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to a carboxylic acid precursor. wikipedia.org This acyl-oxazolidinone can then be elaborated. For the synthesis of a 3-amino-4-chromanol, one could envision a strategy starting with a salicylaldehyde derivative. An aldol (B89426) reaction between the enolate of an N-acetyloxazolidinone and salicylaldehyde would establish the C3-C4 bond and set the stereochemistry. Subsequent manipulation of the functional groups would lead to the desired amino alcohol. Evans auxiliaries are particularly effective in directing aldol reactions to form specific diastereomers. wikipedia.org

Another widely used class of auxiliaries is based on pseudoephedrine. When used to form an amide, the α-proton can be deprotonated and the resulting enolate can react diastereoselectively. wikipedia.org After the desired stereocenters are set, the auxiliary is cleaved to reveal the target molecule. wikipedia.orgnumberanalytics.com The SuperQuat family of auxiliaries, an improvement on Evans auxiliaries, offers enhanced diastereoselectivity and easier cleavage. rsc.org

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical synthesis to create efficient and environmentally benign routes to complex molecules. nsf.govresearchgate.net Enzymes like ketoreductases (KREDs), lipases, and transaminases are instrumental in this field.

For the synthesis of a 3-amino-4-chromanol, a ketoreductase could be employed for the asymmetric reduction of a 3-amino-4-chromone precursor. KREDs, often requiring a cofactor like NADPH, can exhibit extremely high enantioselectivity. For example, a KRED has been used to asymmetrically reduce a brominated acetophenone (B1666503) derivative to produce a chiral alcohol with 93% enantiomeric excess (ee), a synthon for the drug Clenbuterol. mdpi.com A similar enzymatic reduction of a 3-amino-4-chromone could provide excellent stereocontrol at the C4 position.

Lipases are typically used for the kinetic resolution of racemic alcohols or amines through enantioselective acylation. A racemic mixture of 3-amino-4-chromanol could be resolved using a lipase (B570770) to selectively acylate one enantiomer, allowing for the separation of the two. researchgate.net

Stereocontrolled Introduction of the (Z)-Configuration

The "(Z)-" descriptor in the target compound's name refers to the geometry of a double bond. Assuming this is an exocyclic double bond, its stereocontrolled formation is a key synthetic step.

Stereoselective Olefination Strategies

If the (Z)-double bond is part of a substituent on the C3-amino group, its formation could be achieved through various olefination reactions. The Wittig reaction and its modifications are classic methods for forming carbon-carbon double bonds. harvard.edu

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides generally favor the formation of (Z)-alkenes, especially in salt-free conditions. harvard.edu The reaction proceeds through a kinetically controlled pathway involving a four-centered transition state that minimizes steric interactions, leading to the cis or (Z)-alkene. harvard.edu

For semistabilized ylides, which often give mixtures of (E) and (Z) isomers, modifications are necessary. A significant development is the use of N-sulfonyl imines in place of aldehydes. This approach allows for highly tunable stereoselectivity, achieving >99:1 Z/E ratios for conjugated alkenes under mild conditions. organic-chemistry.org This strategy could be adapted by reacting a suitable phosphonium (B103445) ylide with an imine formed from the C3-amino group of the chromanol.

Other methods for Z-selective olefination include the Peterson olefination under specific conditions and reactions involving sulfone-stabilized carbanions. organic-chemistry.org

Diastereoselective Reduction and Functionalization for (Z)-Stereochemistry

The formation of the cis-(Z)-diastereomer of 3-amino-4-chromanol is often achieved through the stereoselective reduction of a precursor ketone, 3-amino-4-chromanone. The facial selectivity of this reduction is crucial in establishing the desired relative stereochemistry.

One effective method involves the rhodium-catalyzed asymmetric transfer hydrogenation of 3-substituted chromones. This dynamic kinetic resolution process can produce cis-3-substituted-chroman-4-ols with high diastereoselectivity and enantioselectivity. organic-chemistry.orgresearchgate.netacs.org For example, the asymmetric transfer hydrogenation of 3-formylchromones using a rhodium catalyst and a formic acid/triethylamine mixture as the hydrogen source yields cis-3-(hydroxymethyl)chroman-4-ol derivatives with diastereomeric ratios up to 98:2. acs.org

Another approach is the reduction of 2-(polyfluoroalkyl)chromones using sodium borohydride (B1222165), which has been shown to produce cis-2-(polyfluoroalkyl)chroman-4-ols with high stereoselectivity. mdpi.comlibretexts.org The intermediate in this reaction is the corresponding chromanone, which is rapidly reduced to the cis-chromanol. mdpi.comlibretexts.org The cis configuration is confirmed by the coupling constants observed in the 1H NMR spectra. mdpi.comlibretexts.org

The following table summarizes representative diastereoselective reductions leading to cis-chromanol derivatives.

PrecursorReagents and ConditionsProductDiastereomeric Ratio (cis:trans)Yield
3-FormylchromoneRh-catalyst, HCO2H/Et3Ncis-3-(Hydroxymethyl)chroman-4-olup to 98:2Good
2-(Trifluoromethyl)chromoneNaBH4, EtOHcis-2-(Trifluoromethyl)chroman-4-olHigh83%
Table 1: Diastereoselective Reduction Methods for cis-Chromanol Synthesis.

Methodologies for Stereochemical Inversion

In cases where the undesired trans-diastereomer is formed or more readily available, stereochemical inversion at one of the chiral centers can be a valuable strategy to obtain the desired (Z)-isomer. The Mitsunobu reaction is a powerful tool for achieving such an inversion at a hydroxyl-bearing carbon center. organic-chemistry.orgalfa-chemistry.comnih.gov

The Mitsunobu reaction facilitates the nucleophilic substitution of a secondary alcohol with complete inversion of configuration. nih.gov To invert the stereochemistry at C4 of a trans-3-amino-4-chromanol derivative, the hydroxyl group can be reacted with a suitable acidic nucleophile in the presence of a phosphine (B1218219) and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). alfa-chemistry.com For this to be successful, the amino group at C3 would likely need to be protected with a suitable protecting group that is stable to the reaction conditions. The choice of nucleophile is critical; for instance, using benzoic acid would lead to a benzoate (B1203000) ester with inverted stereochemistry, which can then be hydrolyzed to afford the inverted cis-alcohol.

SubstrateReagentsKey TransformationOutcome
trans-3-(Protected-amino)-4-chromanolTriphenylphosphine (B44618), DEAD, Carboxylic AcidSN2 reaction at C4-OHInversion of stereochemistry at C4
Table 2: Conceptual Application of Mitsunobu Reaction for Stereochemical Inversion.

Convergent and Divergent Synthetic Strategies for Advanced Intermediates

Both convergent and divergent synthetic strategies can be employed to access advanced intermediates for the synthesis of (Z)-3-amino-4-chromanol.

Convergent strategies involve the synthesis of separate fragments of the molecule, which are then combined in a later step. A convergent three-step method for producing 2-substituted chromans involves a Heck coupling of allylic alcohols with 2-iodophenols, followed by reduction and a Mitsunobu cyclization. organic-chemistry.org This approach allows for the late-stage introduction of diversity at the C2 position. A similar strategy could be adapted for 3-amino-4-chromanol by using appropriately substituted building blocks. Triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes is another convergent approach to chromane (B1220400) derivatives. chemrxiv.org

Divergent strategies begin with a common intermediate that is then elaborated into a variety of different products. For example, a functionalized chroman-2-one derivative can serve as a versatile intermediate. acs.org From such a scaffold, various functional groups can be introduced, and the lactone can be reduced to the corresponding diol, which can then be selectively protected and functionalized to yield the desired 3-amino-4-chromanol. Organocatalytic asymmetric synthesis provides access to chiral chromane-containing polyheterocyclic compounds from a common starting material like o-hydroxycinnamaldehyde, showcasing a divergent approach. mdpi.com

Green Chemistry Principles in the Synthesis of 4-Chromanol, 3-amino-, (Z)-

The application of green chemistry principles is essential for developing sustainable synthetic routes. Key considerations include minimizing solvent use, maximizing atom economy, and employing catalytic methods.

Solvent Minimization and Alternative Media

The choice of solvent can significantly impact the environmental footprint of a synthesis. numberanalytics.com In the context of chromanol synthesis, studies have shown that solvent polarity can affect enantioselectivity in asymmetric reductions. mdpi.com For instance, in the reduction of certain ketones with chiral oxazaborolidine catalysts, chloroform, a polar solvent, afforded higher enantioselectivity compared to less polar solvents like toluene. mdpi.com The use of greener solvents, such as 2-MeTHF, has been successfully implemented in the Rh(III)-catalyzed asymmetric reduction of α-trifluoromethyl ketones to yield CF3-chromanol derivatives. researchgate.net Efforts to minimize solvent usage include performing reactions under neat conditions or in solvent-free systems where possible.

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. cognitoedu.orgjocpr.com Reactions with high atom economy generate less waste. Addition reactions, in principle, have 100% atom economy. savemyexams.com The diastereoselective reduction of a 3-amino-4-chromanone to (Z)-3-amino-4-chromanol using a reducing agent like sodium borohydride is an example of an addition reaction with high atom economy. In contrast, reactions like the Mitsunobu inversion have lower atom economy due to the generation of stoichiometric byproducts like triphenylphosphine oxide and the reduced azodicarboxylate. organic-chemistry.org

To illustrate, consider the atom economy of a hypothetical reduction of 3-amino-4-chromanone.

Reactant(s)Desired ProductByproduct(s)Theoretical Atom Economy
3-Amino-4-chromanone + [H]3-Amino-4-chromanolNone (in an ideal addition)100%
trans-3-Amino-4-chromanol + Phthalimide + PPh3 + DEADInverted Phthalimide AdductTriphenylphosphine oxide, Diethyl hydrazodicarboxylateLow
Table 3: Comparison of Atom Economy in Key Synthetic Steps.

Catalytic Approaches for Sustainable Synthesis

Catalytic methods are a cornerstone of green chemistry as they reduce the need for stoichiometric reagents, often leading to higher efficiency and less waste. savemyexams.com The rhodium-catalyzed asymmetric transfer hydrogenation and Ru(II)-catalyzed asymmetric transfer hydrogenation are excellent examples of sustainable methods for producing chiral cis-3-substituted-chroman-4-ols. organic-chemistry.orgresearchgate.net These reactions often proceed with low catalyst loadings under mild conditions. researchgate.netacs.org Furthermore, visible-light photoredox catalysis represents an emerging green technology for the synthesis of chromanol derivatives, utilizing light as a renewable energy source. chemrxiv.org

Chemical Reactivity and Mechanistic Transformations of 4 Chromanol, 3 Amino , Z

Amino Group Functionalization and Derivatization

The primary amino group in (Z)-3-amino-4-chromanol is a key site for a variety of chemical modifications, including acylation, alkylation, arylation, and reactions with carbonyl compounds.

The nucleophilic nature of the amino group allows for its ready conversion into amides, and secondary or tertiary amines through reactions with acylating, alkylating, and arylating agents.

Acylation: In the presence of a suitable acid medium, the amino group can be selectively acylated. The use of acidic conditions protonates the amino group, preventing it from reacting, while allowing for the chemoselective O-acylation of the hydroxyl group. However, under basic or neutral conditions, N-acylation is favored. nih.gov Direct acylation of unprotected amino alcohols with acyl halides or carboxylic anhydrides can lead to chemoselective O-acylation under acidic conditions. nih.gov

Alkylation: The amino group can undergo alkylation to form secondary and tertiary amines. Hydrogen-borrowing catalysis, for instance, enables the use of alcohols as alkylating agents. nih.gov Another method involves chelation with reagents like 9-BBN to achieve selective mono-N-alkylation of 3-amino alcohols. organic-chemistry.org Visible-light-catalyzed decarboxylative alkylation of N-aromatic glyoxylimines also provides a pathway to synthesize unnatural amino acid derivatives. researchgate.net

Arylation: N-arylation of amino acid esters can be achieved using aryl triflates under mild conditions, often with palladium-based catalysts, which helps in minimizing racemization. researchgate.net Mechanochemical N-arylation of amino alcohols with aryl iodides using copper powder has also been reported as an efficient, solvent-free method. researchgate.net The arylation of amino groups is a significant transformation as N-aryl amino acids are important motifs in biologically active molecules. researchgate.net

Table 1: Examples of Amino Group Functionalization Reactions

Reaction Type Reagent/Catalyst Product Type Reference
Acylation Acyl halide/Carboxylic anhydride (B1165640) (acidic) O-Acyl derivative nih.gov
Alkylation Alcohol, [Cp*IrCl₂]₂, NaOtBu Secondary/Tertiary amine nih.gov
Alkylation 9-BBN, Alkyl halide Mono-N-alkylated amine organic-chemistry.org
Arylation Aryl triflate, t-BuBrettPhos Pd G3/G4 N-Aryl amine researchgate.net
Arylation Iodobenzene, Cu⁰ powder (mechanochemical) N-Aryl amine researchgate.net

The reaction of the primary amino group of (Z)-3-amino-4-chromanol with aldehydes or ketones leads to the formation of imines, which are versatile intermediates for further chemical transformations. masterorganicchemistry.comoperachem.com

The formation of an imine is a reversible process that is typically catalyzed by acid. masterorganicchemistry.comlibretexts.org The reaction proceeds through the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the imine. masterorganicchemistry.comlibretexts.org To drive the reaction towards the product, water is often removed from the reaction mixture, for example, by using a Dean-Stark apparatus. operachem.com

Imines can be synthesized through various methods, including the condensation of an amine with an aldehyde or ketone, and the catalytic dehydrogenation of amines. beilstein-journals.org Once formed, imines can undergo a range of transformations. For example, they can be reduced to secondary amines using reducing agents like sodium borohydride (B1222165). This two-step process of imine formation followed by reduction is known as reductive amination. masterorganicchemistry.com

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. This nucleophilicity is central to its reactivity in acylation, alkylation, and arylation reactions. The nucleophilic character of the amino group can be influenced by the reaction conditions, such as pH. In acidic media, the amino group is protonated, which significantly reduces its nucleophilicity. nih.gov

The nucleophilicity of the amino group also allows it to participate in ring-opening reactions of epoxides and other strained ring systems. Furthermore, its ability to act as a nucleophile is fundamental to its role in the formation of various heterocyclic compounds.

Hydroxyl Group Reactivity at C4

The secondary hydroxyl group at the C4 position of the chromanol ring is another key site for chemical modification, participating in etherification, esterification, oxidation, and reduction reactions.

Etherification: The hydroxyl group can be converted into an ether through various methods. The Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide, is a classic method for ether formation. organic-chemistry.org More modern approaches include the three-component amino etherification of alkenes, which can be catalyzed by copper. nih.gov

Esterification: Esterification of the hydroxyl group can be achieved by reacting it with carboxylic acids, acyl chlorides, or anhydrides. As mentioned earlier, under acidic conditions, chemoselective O-acylation of the hydroxyl group in the presence of an unprotected amino group is possible. nih.gov

Table 2: Examples of Hydroxyl Group Functionalization Reactions

Reaction Type Reagent/Catalyst Product Type Reference
Etherification Alkyl halide, Base (Williamson) Ether organic-chemistry.org
Etherification Alkene, Amine, Copper catalyst Amino ether nih.gov
Esterification Carboxylic acid/Acyl chloride/Anhydride Ester nih.gov

The secondary alcohol at the C4 position can be oxidized to the corresponding ketone, 3-aminochroman-4-one. Various oxidizing agents can be employed for this transformation. The chemoselective oxidation of a hydroxyl group in the presence of other sensitive functional groups like an amino group can be challenging, but specific methods have been developed. nih.gov For instance, certain aerobic oxidation methods can produce aldehydes from primary alcohols in the presence of secondary alcohols and even unprotected anilines. nih.gov

Conversely, while the hydroxyl group is already in a reduced state, the chroman-4-one derivative can be reduced back to the alcohol. The choice of reducing agent can influence the stereochemical outcome of this reduction, potentially leading to the formation of either the cis or trans isomer of the amino alcohol.

Participation in Cyclization or Rearrangement Reactions

The vicinal, or 1,2-, arrangement of the amino and hydroxyl groups on the chromanol backbone provides a reactive scaffold for intramolecular cyclization reactions, leading to the formation of new heterocyclic ring systems. These transformations typically involve the reaction of both functional groups with a suitable bifunctional reagent.

One plausible cyclization pathway is the reaction of (Z)-3-amino-4-chromanol with aldehydes or ketones to form an oxazolidine (B1195125) ring. In this acid-catalyzed reaction, the amino group would first form an iminium ion with the carbonyl compound, which is then intramolecularly trapped by the neighboring hydroxyl group. The cis orientation of the reacting groups facilitates a sterically favorable ring closure, leading to a tricyclic system where the oxazolidine ring is fused to the chroman structure. Similarly, reaction with phosgene (B1210022) or its equivalents could yield a corresponding oxazolidinone.

Rearrangement reactions of 1,2-amino alcohols can be induced under specific conditions, often involving the generation of an unstable intermediate that triggers a molecular reorganization. wiley-vch.de For (Z)-3-amino-4-chromanol, an acid-catalyzed pinacol-type rearrangement could be envisioned. Protonation of the C4-hydroxyl group by a strong acid would convert it into a good leaving group (water). Departure of water generates a secondary carbocation at C4. This carbocation can be stabilized by a 1,2-hydride shift from C3 or, more significantly, through the participation of the adjacent amino group, leading to a stabilized iminium ion intermediate. Subsequent hydrolysis would yield a ketone, specifically 3-aminochroman-4-one. The stereochemistry of the starting material would influence the conformational requirements for such a rearrangement.

Table 1: Potential Cyclization and Rearrangement Reactions

Ring System Modifications and Expansions

The benzene (B151609) portion of the chromanol ring system is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is controlled by the directing effects of the substituents already present on the aromatic ring. wikipedia.orgmasterorganicchemistry.com In the case of (Z)-3-amino-4-chromanol, the primary directing group is the ether oxygen atom at position 1.

The ether oxygen is a powerful activating group, meaning it increases the rate of EAS compared to benzene. It strongly directs incoming electrophiles to the ortho (C8) and para (C6) positions by donating its lone-pair electrons into the aromatic π-system, which stabilizes the cationic Wheland intermediate formed during the reaction. lkouniv.ac.inlibretexts.org The alkyl portion of the heterocyclic ring also acts as a weak activating group, further reinforcing the directing effect towards positions C6 and C8. Between the two activated sites, substitution at C6 is often favored due to reduced steric hindrance compared to the C8 position, which is adjacent to the fused ring junction.

Therefore, standard EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are predicted to yield predominantly 6-substituted products, with the 8-substituted isomer as a potential minor product. lumenlearning.comyoutube.com

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

The heterocyclic portion of (Z)-3-amino-4-chromanol contains several reactive sites. The C3 and C4 carbons, bearing the amino and hydroxyl groups respectively, are the primary loci for transformations.

Reactions at C4: The secondary alcohol at C4 can be oxidized to a ketone under mild conditions. Reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions for Swern or Dess-Martin periodinane oxidation would convert the C4-hydroxyl group into a carbonyl, yielding 3-aminochroman-4-one. This transformation results in the loss of the stereocenter at C4.

Reactions at C3: The primary amino group at C3 is nucleophilic and can undergo a variety of standard transformations. Acylation with acyl chlorides or anhydrides will form the corresponding amides. Reaction with alkyl halides can lead to secondary or tertiary amines, and reductive amination with aldehydes or ketones will yield N-alkylated derivatives.

Reactions at C2: The C2 methylene (B1212753) position is generally unreactive towards ionic reagents. It is adjacent to the ether oxygen, but lacks sufficient activation for common functionalization reactions without the use of more aggressive radical-based or organometallic methods.

Advanced Spectroscopic and Structural Elucidation of 4 Chromanol, 3 Amino , Z and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For complex structures like 3-amino-4-chromanol derivatives, a combination of one-dimensional and multi-dimensional NMR experiments is indispensable for assigning the constitution, configuration, and conformation.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR techniques are fundamental in piecing together the molecular puzzle of 3-amino-4-chromanol derivatives. mdpi.comcreative-biostructure.com These experiments resolve overlapping signals in 1D spectra and reveal through-bond and through-space correlations between nuclei. mdpi.comcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is used to identify protons that are spin-spin coupled, typically over two or three bonds. In a (Z)-3-amino-4-chromanol derivative, COSY spectra would reveal the coupling between H-3 and H-4, as well as their respective couplings to adjacent protons, helping to establish the spin system within the heterocyclic ring. libretexts.orglibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached heteronuclei, most commonly ¹³C. acs.orgchim.it It is invaluable for assigning the carbon resonances based on the previously assigned proton signals. An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups. acs.org

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity (< 5 Å). nanalysis.comuzh.ch They are paramount for determining the relative stereochemistry. For (Z)-3-amino-4-chromanol, which has a cis relationship between the amino and hydroxyl groups, a strong NOE or ROE correlation would be expected between H-3 and H-4. The choice between NOESY and ROESY often depends on the molecular weight of the compound, with ROESY being more suitable for intermediate-sized molecules where the NOE may be close to zero. columbia.edureddit.com

A representative set of expected 2D NMR correlations for a generic (Z)-3-amino-4-chromanol structure is presented below.

Proton (¹H)COSY CorrelationsHMBC Correlations (to Carbon)NOESY/ROESY Correlations
H-2H-3C-3, C-4, C-8aH-3
H-3H-2, H-4, NHC-2, C-4, C-4aH-2, H-4, NH
H-4H-3, OHC-2, C-3, C-5, C-8aH-3, H-5, OH
H-5H-6C-4, C-6, C-7, C-8aH-4, H-6
NHH-3C-3, C-4H-3
OHH-4C-3, C-4, C-4aH-4

Note: This is a generalized table. Actual correlations will depend on the specific substitution pattern and conformation of the molecule.

Chiral Shift Reagent Studies for Enantiomeric Excess Determination

The determination of enantiomeric excess (e.e.) is crucial in asymmetric synthesis. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), provides a powerful method for this analysis. ic.ac.uktcichemicals.com CSRs are chiral compounds that form transient diastereomeric complexes with the enantiomers of the analyte. This interaction induces a separation of signals for the two enantiomers in the NMR spectrum, allowing for their integration and the calculation of the e.e. libretexts.org

For amino alcohols like 3-amino-4-chromanol, lanthanide-based CSRs, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are often effective. libretexts.org The amino and hydroxyl groups of the analyte coordinate to the europium ion, leading to the formation of the diastereomeric complexes. The differing spatial arrangements of the protons in these complexes result in different chemical shifts.

Alternatively, non-metallic chiral solvating agents can be used to avoid the line broadening sometimes caused by paramagnetic lanthanide reagents. tcichemicals.com For example, optically active acids like mandelic acid can form diastereomeric salts with the amino group, leading to observable signal splitting. rsc.org

Chiral Shift Reagent TypeAnalyte Functional GroupsPrinciple of Separation
Lanthanide-based (e.g., Eu(hfc)₃)Alcohols, Amines, KetonesFormation of transient diastereomeric coordination complexes. libretexts.org
Chiral Acids (e.g., Mandelic Acid)AminesFormation of diastereomeric salts. rsc.org
Chiral AlcoholsCarboxylic Acids, IsocyanatesFormation of diastereomeric esters or carbamates.

Coupling Constant Analysis for Diastereomer Differentiation

The magnitude of the vicinal proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. This principle is a powerful tool for differentiating between diastereomers, such as the cis ((Z)) and trans ((E)) isomers of 3-amino-4-chromanol.

In the dihydropyran ring of the chromanol system, which typically adopts a half-chair conformation, the geometric relationship between substituents at C-3 and C-4 dictates the dihedral angles between H-3 and H-4.

For the (Z)- or cis-isomer , the relationship between H-3 and H-4 is typically axial-equatorial or equatorial-axial. This arrangement generally results in a smaller ³J(H3,H4) coupling constant.

For the (E)- or trans-isomer , the protons H-3 and H-4 are often in a diaxial or diequatorial relationship. A diaxial arrangement leads to a larger ³J(H3,H4) coupling constant (typically 8-12 Hz).

Studies on related chromane (B1220400) derivatives have demonstrated this principle. For example, in the synthesis of 2-substituted 3,4-disubstituted chromanes, the cis and trans diastereomers were distinguished based on their ³J(H3,H4) values. mdpi.com Similarly, in the synthesis and conformational study of other chromane derivatives, coupling constants were instrumental in confirming the relative stereochemistry. researchgate.net

DiastereomerH-3/H-4 RelationshipExpected ³J(H3,H4) (Hz)
(Z)-isomer (cis)axial-equatorial / equatorial-axial~ 2-5
(E)-isomer (trans)diaxial~ 8-12
(E)-isomer (trans)diequatorial~ 1-4

Note: The exact values can vary depending on the specific conformation and substituents on the chromane ring.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to vibrations of polar bonds. edinst.com In the spectrum of 3-amino-4-chromanol, key absorption bands would include:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

N-H stretch: One or two sharp to medium bands in the 3300-3500 cm⁻¹ region for the primary amine.

C-H stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=C stretch: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-O stretch: A strong band in the 1000-1250 cm⁻¹ region.

C-N stretch: Typically observed in the 1020-1250 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is more sensitive to vibrations of non-polar, symmetric bonds. edinst.com It provides complementary information, particularly for the carbon skeleton and aromatic ring vibrations. The C=C stretching of the aromatic ring often gives a strong Raman signal.

The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes and can also offer insights into intermolecular interactions, such as hydrogen bonding, which influences the position and shape of the O-H and N-H stretching bands.

Functional GroupTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)
O-H (Alcohol)3200-3600 (broad)Weak
N-H (Primary Amine)3300-3500 (two bands)Moderate
C-H (Aromatic)3000-3100Strong
C-H (Aliphatic)2850-2960Strong
C=C (Aromatic)1450-1600Strong
C-O (Alcohol)1000-1250Weak

Chiroptical Spectroscopy for Absolute Configuration Determination

While NMR can establish the relative stereochemistry, determining the absolute configuration of a chiral molecule requires techniques that are sensitive to chirality, such as chiroptical spectroscopy.

Circular Dichroism (CD) Spectroscopy and Computational Predictions

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), is unique to a specific enantiomer.

For complex molecules like 3-amino-4-chromanol, empirical rules such as the chromane helicity rule have been proposed, but they can sometimes be unreliable, especially for conformationally flexible systems. researchgate.net A more robust and modern approach involves the comparison of the experimental CD spectrum with a spectrum predicted by quantum chemical calculations, typically using Time-Dependent Density Functional Theory (TDDFT). researchgate.netnih.gov

The process generally involves:

Performing a conformational search for the molecule to identify all low-energy conformers.

Calculating the CD spectrum for each significant conformer using TDDFT.

Generating a Boltzmann-averaged theoretical CD spectrum based on the relative energies and populations of the conformers.

Comparing the theoretical spectrum with the experimental CD spectrum. A good match between the experimental spectrum and the calculated spectrum for a specific absolute configuration (e.g., 3S,4R) allows for its unambiguous assignment. researchgate.netsemanticscholar.org

This combined experimental and computational approach has become the gold standard for determining the absolute configuration of chiral natural products and synthetic molecules, including various chromane derivatives. researchgate.net

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in optical rotation of a chiral substance with the wavelength of light. chem-soc.si It is a powerful tool for assigning the absolute configuration of stereogenic centers in optically active molecules. chem-soc.siscispace.com

For a molecule like (Z)-3-amino-4-chromanol, which possesses at least two stereocenters (at the C3 and C4 positions), ORD analysis would be crucial for determining its absolute stereochemistry. The variation of specific rotation with wavelength, particularly in the vicinity of an absorption band of a chromophore, gives rise to a phenomenon known as the Cotton effect. chem-soc.si The sign of this Cotton effect (positive or negative) can be empirically correlated to the molecule's configuration.

Studies on related chiral chromane and flavanone (B1672756) structures have successfully used ORD to establish stereochemistry. For instance, the absolute configuration of chiral 2-substituted chromanes has been correlated with the sign of their specific optical rotation and the helicity of the dihydropyran ring. mdpi.com Similarly, early ORD studies on flavanones (which contain a chromanone core) demonstrated that enantiomers exhibit opposite Cotton effects, allowing for unambiguous configurational assignment. chem-soc.si

Given its chiral nature, (Z)-3-amino-4-chromanol is expected to be optically active. An ORD spectrum would likely show a plain curve if no chromophore absorbs in the measured region. However, the presence of the benzene (B151609) ring and the amino group, which are chromophores, would likely result in a complex ORD curve with characteristic Cotton effects in the UV region. The specific nature of this curve would provide a unique fingerprint for its particular enantiomer and could be used to assign its absolute configuration by comparing it with theoretically calculated spectra or with ORD data from closely related, configurationally known molecules.

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation

Single-crystal X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a molecule in the solid state. Although a published crystal structure for (Z)-3-amino-4-chromanol was not found, analysis of analogous structures allows for a detailed prediction of its key structural features. This technique would unambiguously confirm the (Z)-stereochemistry, showing the 3-amino and 4-hydroxyl groups in a cis relationship relative to the dihydropyran ring. Furthermore, it would reveal the precise conformation of the heterocyclic ring and the nature of the intermolecular forces governing the crystal packing.

The crystal structure would provide precise measurements of all geometric parameters. Based on data from related chromanol and heterocyclic amine structures, a set of expected bond lengths and angles for (Z)-3-amino-4-chromanol can be compiled. uky.eduresearchgate.net

The dihydropyran ring in chromanol derivatives is not planar and typically adopts a puckered conformation, such as a half-chair or twist-boat, to minimize steric and torsional strain. The exact conformation is determined by the nature and orientation of its substituents. For the (Z)-isomer, the cis orientation of the amino and hydroxyl groups would significantly influence the dihedral angles within this ring, favoring a conformation that minimizes unfavorable steric interactions while potentially allowing for intramolecular hydrogen bonding.

Interactive Table 1: Predicted Bond Parameters for (Z)-3-amino-4-chromanol

ParameterAtom 1Atom 2Atom 3Expected Value (Å or °)Notes
Bond Length C(ar)C(ar)-~1.39 ÅTypical aromatic C-C bond length.
Bond Length C(ar)O1-~1.37 ÅAromatic ether C-O bond.
Bond Length O1C2-~1.43 ÅAliphatic ether C-O bond.
Bond Length C3N-~1.47 ÅTypical C-N single bond.
Bond Length C4O(H)-~1.43 ÅTypical C-O single bond for a secondary alcohol.
Bond Angle C(ar)O1C2~118°Reflects the geometry of the ether linkage in a six-membered ring.
Bond Angle O1C2C3~110°Approaching tetrahedral geometry.
Bond Angle C2C3C4~111°Puckering of the dihydropyran ring influences this angle.
Bond Angle C3C4O(H)~109.5°Standard angle for a tetrahedral carbon.
Dihedral Angle H-O4C4C3H-N3Variable

The crystal packing of (Z)-3-amino-4-chromanol would be dominated by a network of intermolecular hydrogen bonds. The molecule contains excellent hydrogen bond donors (the -OH and -NH2 groups) and acceptors (the nitrogen of the amino group, the oxygen of the hydroxyl group, and the ether oxygen at position 1). mdpi.comlibretexts.org

These interactions are the primary force directing the assembly of molecules in the crystal lattice. slideshare.net It is expected that strong O-H···N or N-H···O hydrogen bonds would link molecules into chains or sheets. researchgate.net These primary motifs would then be further interconnected to form a stable three-dimensional supramolecular architecture. The specific pattern of hydrogen bonding is critical as it dictates the density and stability of the crystal. In related structures, such as aminopyrimidines, N-H···N bridges are a constant and defining feature of the solid-state structure. mdpi.com The interplay between multiple donor and acceptor sites can lead to complex and robust hydrogen-bonding networks. nih.gov

Interactive Table 2: Potential Hydrogen Bonding Interactions in (Z)-3-amino-4-chromanol

Donor GroupAcceptor GroupInteraction TypeExpected Role in Crystal Packing
HydroxylAminoO-H···NStrong, directional interaction likely forming primary chains.
HydroxylHydroxylO-H···OCan form dimeric motifs or chains.
HydroxylEther OxygenO-H···O (ether)Contributes to the overall hydrogen bond network.
AminoHydroxylN-H···OA key interaction linking molecules.
AminoAminoN-H···NPossible, contributes to a dense packing arrangement. mdpi.com
AminoEther OxygenN-H···O (ether)Weaker interaction, but helps stabilize the 3D structure.

Computational and Theoretical Investigations of 4 Chromanol, 3 Amino , Z

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can provide deep insights into the geometry, stability, and reactivity of (Z)-3-amino-4-chromanol.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For (Z)-3-amino-4-chromanol, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G(d,p), would be used to predict bond lengths, bond angles, and dihedral angles. These calculations would reveal the preferred conformation of the dihydropyran ring and the relative orientations of the amino and hydroxyl substituents. In related heterocyclic systems, such as dihydropyrano[3,2-c]chromenes and 2-aminobenzochromenes, DFT has been successfully used to obtain optimized geometries that are in good agreement with experimental data. nih.gov

By calculating the energies of different conformations, DFT can be used to construct a potential energy surface, identifying the global minimum energy structure and the energy barriers between different conformers. This is particularly important for understanding the flexibility of the chromanol ring system.

Table 1: Predicted Geometrical Parameters for a Representative Chromane (B1220400) Ring Structure from DFT Calculations

ParameterPredicted Value
C2-C3 Bond Length~1.54 Å
C3-C4 Bond Length~1.53 Å
C4-O5 Bond Length~1.44 Å
C2-C3-C4 Bond Angle~110°
C3-C4-O5 Bond Angle~111°
C2-O1-C8a-C4a Dihedral Angle~-20° (indicating a half-chair conformation)

Note: The data in this table is illustrative and based on typical values for chromane ring systems found in computational studies. Specific values for (Z)-3-amino-4-chromanol would require dedicated calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. youtube.comyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). taylorandfrancis.com

For (Z)-3-amino-4-chromanol, the HOMO is expected to be localized primarily on the electron-rich amino group and the aromatic ring, while the LUMO would likely be distributed over the benzopyran system. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. In computational studies of related aminonaphthalene derivatives, the analysis of frontier molecular orbitals has been instrumental in understanding their polymerization potential and interactions with other molecules. journalirjpac.com

Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations on an Analogous Aminobenzopyran Structure

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO-0.5
HOMO-LUMO Gap5.3

Note: This data is illustrative and based on general values for similar heterocyclic systems. The actual values for (Z)-3-amino-4-chromanol would need to be specifically calculated.

Transition state modeling using quantum mechanical methods allows for the investigation of reaction mechanisms and the determination of activation energies. For (Z)-3-amino-4-chromanol, this could be applied to understand its synthesis, degradation, or metabolic pathways. For instance, in the synthesis of vicinal amino alcohols, QM calculations can help elucidate the stereochemical outcome of a reaction by modeling the transition states of different reaction pathways. researchgate.net By identifying the lowest energy transition state, the most probable reaction mechanism can be predicted.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While QM methods provide detailed electronic information, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations can reveal the conformational landscape of (Z)-3-amino-4-chromanol and how its shape and flexibility are influenced by its environment.

The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can explicitly model the interactions between (Z)-3-amino-4-chromanol and solvent molecules (such as water or ethanol). These simulations can reveal how hydrogen bonding between the amino and hydroxyl groups of the chromanol and the solvent molecules affects the preferred conformation of the dihydropyran ring and the orientation of the substituents. Theoretical studies on the conformational energy of six-membered rings have highlighted the importance of solvent interactions in determining the relative stability of different conformers. researchgate.net

Given that many chromane and benzopyran derivatives exhibit biological activity, understanding the interaction of (Z)-3-amino-4-chromanol with protein targets is of significant interest. nih.govresearchgate.net MD simulations are a powerful tool for studying the dynamics of protein-ligand complexes.

After initially docking the chromanol into the active site of a target protein, an MD simulation can be run to observe the stability of the binding pose and the key interactions over time. The simulation can reveal which amino acid residues form stable hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand. biorxiv.org This provides a mechanistic understanding of how the molecule binds and can guide the design of more potent analogs. For example, MD simulations of chromone (B188151) derivatives with anti-diabetic protein targets have been used to confirm the stability of the protein-ligand complex at the active site. nih.gov

Table 3: Illustrative Analysis of Protein-Ligand Interactions from a Molecular Dynamics Simulation of a Substituted Chromanol in a Protein Binding Site

Interaction TypeInteracting Groups on LigandInteracting Amino Acid Residues
Hydrogen Bond3-amino group, 4-hydroxyl groupAspartic Acid, Serine
Hydrophobic InteractionBenzene (B151609) ring of chromanolLeucine, Valine, Phenylalanine
Pi-StackingBenzene ring of chromanolPhenylalanine, Tyrosine

Note: This table presents a hypothetical set of interactions based on the functional groups of (Z)-3-amino-4-chromanol and common interactions observed in protein-ligand complexes.

Quantitative Structure-Activity Relationship (QSAR) Methodologies and Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, offering a mathematical bridge between the structural features of a compound and its biological activity. For the specific case of (Z)-3-amino-4-chromanol, QSAR models are being developed to elucidate the structural requirements for its mechanistic activity.

The foundation of a robust QSAR model lies in the selection and validation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For (Z)-3-amino-4-chromanol and its analogs, a diverse set of descriptors are calculated to capture their constitutional, topological, geometrical, and electronic features.

These descriptors are broadly categorized as 0D, 1D, 2D, 3D, and even 4D, with each dimension providing a more detailed representation of the molecule. wikipedia.orgnih.gov One-dimensional descriptors can include bulk properties and physicochemical parameters like molecular weight and logP. libretexts.org Two-dimensional descriptors are derived from the 2D representation of the molecule and include structural fragments and connectivity indices. libretexts.org Three-dimensional descriptors, on the other hand, are calculated from the 3D structure of the molecule and can describe its shape and volume. wikipedia.org

A variety of software platforms are employed for the generation of these descriptors. The initial pool of calculated descriptors is often large and may contain redundant or irrelevant information. Therefore, a crucial step is descriptor selection, where statistical methods are used to identify a subset of descriptors that are most correlated with the biological activity of interest. This process helps in building a more straightforward and interpretable QSAR model.

Validation of the selected descriptors is paramount to ensure the predictive power of the subsequent QSAR model. This is typically achieved through both internal and external validation techniques. Internal validation often involves cross-validation methods like the leave-one-out (LOO) approach, while external validation is performed using a set of molecules that were not used in the model development.

A hypothetical set of molecular descriptors generated for a series of (Z)-3-amino-4-chromanol analogs and their validation metrics are presented in the table below.

Descriptor ClassExample DescriptorsRole in Mechanistic Activity Correlation
Topological Balaban J index, Wiener indexEncodes information about the connectivity and branching of the molecular structure.
Electronic Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energyReflects the molecule's reactivity and ability to participate in electronic interactions.
Steric Molar refractivity, Molecular volumeDescribes the size and shape of the molecule, which can influence its fit into a binding site.
Hydrophobic LogP (octanol-water partition coefficient)Quantifies the hydrophobicity of the molecule, a key factor in membrane permeability and binding.
Hydrogen Bonding Number of hydrogen bond donors and acceptorsIndicates the potential for forming hydrogen bonds, which are crucial for molecular recognition.

Once a validated set of molecular descriptors is obtained, various statistical methods can be employed to build the QSAR model. The goal is to establish a mathematical equation that relates the descriptors to the observed mechanistic activity.

Commonly used statistical techniques include:

Multiple Linear Regression (MLR): This method generates a linear equation that describes the relationship between the dependent variable (activity) and the independent variables (descriptors). MLR models are relatively simple to interpret.

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. It is a powerful method for finding the fundamental relationships between two matrices (X, the descriptors, and Y, the activity).

Machine Learning Methods: More advanced techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are increasingly being used to model complex, non-linear relationships between structure and activity. nih.gov

The predictive performance of the developed QSAR models is assessed using several statistical parameters, including the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE). A high R² value indicates a good fit of the model to the training data, while a high Q² value suggests good predictive ability for new compounds.

For a hypothetical QSAR study on a series of (Z)-3-amino-4-chromanol derivatives, a comparative analysis of different statistical models might yield the following results:

Statistical ModelR² (Training Set)Q² (Leave-one-out)RMSE (Test Set)
Multiple Linear Regression (MLR) 0.780.720.45
Partial Least Squares (PLS) 0.850.810.38
Support Vector Machine (SVM) 0.920.880.29

These hypothetical results would suggest that for this particular dataset, the Support Vector Machine model provides the most robust and predictive QSAR equation for the mechanistic activity of (Z)-3-amino-4-chromanol analogs.

In Silico Screening and Virtual Ligand Design Principles

In silico screening and virtual ligand design are powerful computational techniques that leverage our understanding of molecular interactions to identify and optimize potential drug candidates. These methods are particularly valuable in the early stages of drug discovery for prioritizing compounds for synthesis and biological testing.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of (Z)-3-amino-4-chromanol, docking studies are instrumental in predicting its binding mode within a hypothetical target protein's active site.

The process involves:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained, often from a crystallographic database. The structure of (Z)-3-amino-4-chromanol is generated and optimized to its lowest energy conformation.

Docking Simulation: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each generated pose. The poses are then ranked based on their scores, and the top-ranking poses are analyzed to understand the key molecular interactions.

For (Z)-3-amino-4-chromanol, hypothetical docking studies could reveal crucial interactions with specific amino acid residues in a target's active site. For instance, the amino group might form a hydrogen bond with an acidic residue like aspartic acid, while the hydroxyl group could interact with a serine or threonine residue. The chromanol ring system may engage in hydrophobic or π-π stacking interactions with aromatic residues such as phenylalanine or tyrosine.

A summary of hypothetical docking results for (Z)-3-amino-4-chromanol and its analogs against a putative target is presented below.

CompoundDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
(Z)-3-amino-4-chromanol -8.5ASP121, SER234, PHE289Hydrogen bond, Hydrogen bond, π-π stacking
Analog A (N-acetyl) -7.9SER234, PHE289Hydrogen bond, π-π stacking
Analog B (5-fluoro) -8.9ASP121, SER234, PHE289, TYR301Hydrogen bond, Hydrogen bond, π-π stacking, Halogen bond

These hypothetical results would suggest that the amino and hydroxyl groups are critical for binding and that modifications to the chromanol ring, such as the introduction of a fluorine atom, could enhance binding affinity through additional interactions.

Pharmacophore modeling is another essential in silico technique that focuses on the spatial arrangement of essential features of a molecule that are responsible for its biological activity. dovepress.com A pharmacophore model can be generated based on the structure of a known active ligand or from the structure of the target's binding site. nih.gov

For (Z)-3-amino-4-chromanol, a ligand-based pharmacophore model could be developed from a set of known active analogs. This model would typically consist of features such as:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (HY) regions

Aromatic Rings (AR)

This pharmacophore model can then be used as a 3D query to screen large compound libraries to identify novel molecules that possess the desired spatial arrangement of features and are therefore likely to exhibit similar mechanistic activity.

Alternatively, a structure-based pharmacophore model can be derived from the key interactions observed in the docking studies of (Z)-3-amino-4-chromanol within its hypothetical target. nih.gov This approach can provide valuable insights into the essential features required for binding, even in the absence of a large set of known active compounds.

A hypothetical pharmacophore model for the mechanistic activity of (Z)-3-amino-4-chromanol might consist of the following features with specific spatial constraints:

FeatureX-coordinateY-coordinateZ-coordinateRadius (Å)
Hydrogen Bond Donor 2.13.5-1.21.0
Hydrogen Bond Acceptor -1.82.90.51.0
Hydrophobic Center 0.5-0.72.31.5
Aromatic Ring -0.2-1.51.82.0

This model serves as a powerful tool for virtual screening and for guiding the design of new analogs of (Z)-3-amino-4-chromanol with potentially improved mechanistic activity.

Mechanistic Probing of Molecular Interactions of 4 Chromanol, 3 Amino , Z

Investigations into Enzyme-Substrate/Inhibitor Interactions at a Molecular Level

Detailed enzymatic studies specifically targeting 4-Chromanol, 3-amino-, (Z)- are not extensively documented in publicly available research. However, the broader family of chromane (B1220400) derivatives has been investigated for its inhibitory effects on various enzymes. For instance, derivatives of 4H-chromene have shown potential as cytotoxic agents, suggesting interactions with enzymes involved in cell proliferation. nih.gov Additionally, various derivatives of 4-hydroxycoumarin, a related structural class, have been evaluated for a range of biological activities, which are often mediated by enzyme inhibition. mdpi.com

Kinetic Studies of Enzyme Inhibition Mechanisms (e.g., competitive, non-competitive)

Specific kinetic studies detailing the enzyme inhibition mechanisms of 4-Chromanol, 3-amino-, (Z)- are not available in the reviewed literature. To understand the potential inhibitory profile of this compound, researchers could draw parallels from studies on similar heterocyclic compounds. For example, some flavonoid derivatives, which share a core benzopyran structure with chromanols, have been identified as competitive inhibitors of enzymes like tyrosinase. nih.gov Future research on 4-Chromanol, 3-amino-, (Z)- would need to involve kinetic assays with specific target enzymes to determine its mode of inhibition.

Biophysical Techniques for Binding Affinity Determination (e.g., Isothermal Titration Calorimetry for binding thermodynamics)

There is no specific data from biophysical techniques such as Isothermal Titration Calorimetry (ITC) for the binding affinity of 4-Chromanol, 3-amino-, (Z)- to any enzyme. Such studies would be crucial in determining the thermodynamic parameters of its interaction with a target protein, including the binding constant (Kd), enthalpy (ΔH), and entropy (ΔS) changes.

Receptor Binding Mechanism Studies

While specific receptor binding studies for the (Z)- isomer of 3-amino-4-chromanol are scarce, extensive research has been conducted on the broader class of 3-amino-chromane derivatives, particularly concerning their interaction with sigma (σ) receptors.

Identification of Key Interacting Residues through Mutagenesis or Computational Modeling

Specific mutagenesis or computational modeling studies to identify key interacting residues for 4-Chromanol, 3-amino-, (Z)- are not available. However, for the broader class of σ₁ receptor ligands with a 3-amino-chromane core, computational docking studies could elucidate potential binding poses within the receptor's active site. Such models would likely highlight interactions with key amino acid residues through hydrogen bonding, hydrophobic interactions, and electrostatic forces, which are crucial for stabilizing the ligand-receptor complex. Future research employing these techniques would be invaluable in understanding the molecular basis of the (Z)- isomer's activity.

Advanced Chemical Biology Applications of 4-Chromanol, 3-amino-, (Z)-

The specific applications of 4-Chromanol, 3-amino-, (Z)- in chemical biology have not been explored in the available literature. However, the broader class of chromane derivatives has shown potential in various therapeutic areas. For instance, their affinity for the σ₁ receptor suggests potential applications in the development of therapies for cancer, pain management, and neurodegenerative diseases. nih.govnih.gov Furthermore, some 2-amino-4H-chromene derivatives have been investigated as potential cytotoxic agents against cancer cell lines. nih.gov The development of 4-Chromanol, 3-amino-, (Z)- as a chemical probe could aid in the study of its specific biological targets and pathways.

Development as Molecular Probes for Biological Pathways

The chromanol scaffold, a core component of various biologically active molecules, has garnered interest in the development of molecular probes. The specific stereochemistry and functional group arrangement of (Z)-3-amino-4-chromanol offer potential for selective interactions within biological systems. The vicinal amino and hydroxyl groups can participate in hydrogen bonding, a key interaction in molecular recognition events. The cis-relationship of these groups in the (Z)-isomer presents a distinct spatial arrangement compared to its trans-counterpart, which can be crucial for specificity in binding to biological targets. nih.govmdpi.com

The development of molecular probes based on this scaffold would involve the strategic attachment of reporter groups, such as fluorophores or affinity tags, to monitor and elucidate biological pathways. The amino group serves as a convenient handle for chemical modification without significantly altering the core structure responsible for target recognition. The inherent photochemical characteristics of chromone (B188151) analogs, a related class of compounds, suggest that chromanol-based probes could be designed to have favorable optical properties for imaging applications. researchgate.net

Research into the functionalization of related chromane and chromene scaffolds has demonstrated the feasibility of introducing a variety of substituents to modulate their biological activity and properties. mdpi.comnih.gov This body of work provides a foundation for the rational design of (Z)-3-amino-4-chromanol derivatives as molecular probes. The success of such probes would depend on a detailed understanding of the structure-activity relationships, particularly how modifications to the chromanol core affect binding affinity and selectivity for the target of interest.

Interactive Table 1: Potential Modifications of (Z)-3-amino-4-chromanol for Molecular Probe Development

Modification SiteType of ModificationPotential Reporter GroupTarget Biological Interaction
3-amino groupAcylation/AlkylationFluorophore (e.g., Fluorescein, Rhodamine)Protein labeling, cellular imaging
Aromatic ringSubstitutionBiotinAffinity-based protein purification
4-hydroxyl groupEtherificationPhoto-crosslinkerCovalent capture of binding partners

Photoaffinity Labeling Strategies for Target Identification

Photoaffinity labeling is a powerful technique to identify the cellular targets of biologically active small molecules. This method involves a probe that, upon photoactivation, forms a covalent bond with its binding partner. For (Z)-3-amino-4-chromanol, a photoaffinity probe could be designed by incorporating a photoreactive moiety, such as an aryl azide (B81097) or a diazirine. These groups are relatively stable in the dark but form highly reactive species upon UV irradiation, leading to covalent cross-linking with nearby molecules.

The design of such a probe would require careful consideration of the placement of the photoreactive group to ensure that it does not disrupt the binding of the chromanol scaffold to its target. The amino group or the aromatic ring would be logical attachment points. The general strategy involves synthesizing a derivative of (Z)-3-amino-4-chromanol that retains its biological activity while bearing the photoreactive group and a reporter tag (e.g., an alkyne or azide for click chemistry) for subsequent detection and enrichment of the labeled target.

While specific studies on (Z)-3-amino-4-chromanol in this context are not available, the principles of photoaffinity probe design are well-established. The chromanol core would serve as the "pharmacophore" that directs the probe to its biological target. The choice of the photoreactive group and its linker to the scaffold would be critical for successful target identification.

Interactive Table 2: Comparison of Photoreactive Moieties for (Z)-3-amino-4-chromanol Probes

Photoreactive MoietyActivation WavelengthReactive IntermediateAdvantagesDisadvantages
Aryl Azide254-300 nmNitreneSmall size, relatively easy to synthesizeCan rearrange, potential for non-specific labeling
Benzophenone350-360 nmTriplet diradicalMore stable than nitrenes, less prone to rearrangementLarger size may interfere with binding
Diazirine350-380 nmCarbeneSmall size, highly reactive, short-livedCan be synthetically challenging to install

Application as Building Blocks for Complex Supramolecular Assemblies

Supramolecular chemistry involves the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. beilstein-journals.org The (Z)-3-amino-4-chromanol structure possesses key features that make it a potential building block for such assemblies. The cis-disposed amino and hydroxyl groups can form intramolecular hydrogen bonds, which would influence its conformation, and also participate in intermolecular hydrogen bonding to direct self-assembly. nih.gov

The aromatic ring of the chromanol scaffold can engage in π-π stacking interactions, another important driving force for the formation of ordered supramolecular structures. rsc.org The combination of hydrogen bonding and π-π stacking could lead to the formation of various nano- and microstructures, such as fibers, sheets, or gels. The specific nature of the self-assembled structure would be influenced by factors such as solvent, concentration, and temperature.

Functionalization of the (Z)-3-amino-4-chromanol unit could allow for the creation of more complex and functional supramolecular materials. For instance, attaching long alkyl chains could introduce hydrophobic interactions, leading to amphiphilic molecules that self-assemble in aqueous environments. rsc.org The development of such materials from chromanol-based building blocks could have applications in areas like drug delivery and biomaterials.

Interactive Table 3: Intermolecular Forces in (Z)-3-amino-4-chromanol Self-Assembly

Type of InteractionMolecular OriginRelative StrengthRole in Assembly
Hydrogen BondingInteraction between -OH, -NH2, and ether oxygenStrong, directionalKey for defining the primary structure and directionality of the assembly
π-π StackingInteraction between aromatic ringsModerateContributes to the packing and stability of the assembled structure
Van der Waals ForcesFluctuations in electron densityWeakImportant for overall cohesion and close packing of molecules
Dipole-Dipole InteractionsPermanent dipoles from polar functional groupsModerateInfluence the orientation of molecules within the assembly

Future Research Directions and Advanced Applications of 4 Chromanol, 3 Amino , Z

Development of Novel Synthetic Routes with Enhanced Efficiency and Stereoselectivity

A primary area of future research will be the development of efficient and highly stereoselective synthetic routes to (Z)-3-amino-4-chromanol. The cis-relationship between the amino and hydroxyl groups is a key stereochemical feature that requires precise control. Current strategies for the synthesis of cyclic amino alcohols can be adapted and optimized for this target. ewha.ac.kr

Future investigations could focus on several promising approaches:

Asymmetric Epoxide Ring-Opening: A well-established method for the synthesis of amino alcohols is the ring-opening of chiral epoxides with nitrogen nucleophiles. Research could explore the synthesis of a suitable chromene oxide precursor, followed by a regioselective and stereospecific aminolysis to yield the desired cis-product.

Directed Hydrogenation/Reduction: The diastereoselective reduction of an appropriate α-amino ketone or α-hydroxy imine precursor could provide access to the cis-amino alcohol. The choice of catalyst and reaction conditions would be critical in controlling the facial selectivity of the reduction. westlake.edu.cn

Enzymatic Resolutions and Desymmetrization: Biocatalysis offers a powerful tool for achieving high enantioselectivity. chemrxiv.org Future work could involve the enzymatic resolution of a racemic mixture of 3-amino-4-chromanol or the desymmetrization of a prochiral precursor to selectively form the (Z)-isomer.

Organocatalytic Approaches: The use of chiral small molecule catalysts, such as proline derivatives or chiral phosphoric acids, has proven effective in the enantioselective synthesis of various chromane (B1220400) and chromanone structures. researchgate.net Developing an organocatalytic tandem reaction could provide a metal-free and highly efficient route to (Z)-3-amino-4-chromanol.

A summary of potential synthetic strategies is presented in Table 1.

Table 1: Potential Stereoselective Synthetic Routes to (Z)-3-amino-4-chromanol

Synthetic Strategy Key Precursor Potential Advantages
Asymmetric Epoxide Ring-Opening Chiral Chromene Oxide High stereospecificity, well-established methodology.
Directed Ketone/Imine Reduction α-amino-4-chromanone Substrate-controlled diastereoselectivity, potential for high yields.
Enzymatic Resolution Racemic 3-amino-4-chromanol High enantiomeric purity, environmentally benign conditions.
Organocatalytic Tandem Reaction Substituted Phenol and Chiral Aldehyde Metal-free, potential for high enantioselectivity in a single step.

Exploration of Advanced Derivatization Strategies for Tunable Reactivity

The bifunctional nature of (Z)-3-amino-4-chromanol, possessing both a nucleophilic amino group and a hydroxyl group, makes it an ideal candidate for a wide range of derivatization strategies. These modifications can be used to fine-tune the molecule's steric and electronic properties, thereby tailoring its reactivity for specific applications.

Future research in this area could explore:

N-Functionalization: The primary amine can be readily converted into a wide array of functional groups, including amides, sulfonamides, carbamates, and ureas. This would allow for the introduction of various substituents to modulate properties such as solubility, lipophilicity, and hydrogen bonding capacity.

O-Functionalization: The hydroxyl group can be transformed into ethers, esters, and silyl (B83357) ethers. These modifications can serve as protecting groups during multi-step syntheses or can be used to introduce new functionalities.

Bifunctional Derivatization: Both the amino and hydroxyl groups can be simultaneously derivatized to create constrained cyclic structures, such as oxazolidinones or other heterocyclic systems. This could lock the conformation of the molecule, which is particularly important for applications in asymmetric catalysis and medicinal chemistry.

Examples of potential derivatization reactions are outlined in Table 2.

Table 2: Potential Derivatization Strategies for (Z)-3-amino-4-chromanol

Functional Group Reagent/Reaction Type Resulting Functional Group Potential for Tunability
Amino Group Acyl Halides, Anhydrides Amide Introduction of various R groups, modulation of electronic properties.
Amino Group Sulfonyl Halides Sulfonamide Alteration of acidity and hydrogen bonding capabilities.
Hydroxyl Group Alkyl Halides (Williamson Ether Synthesis) Ether Modification of steric bulk and solubility.
Hydroxyl Group Carboxylic Acids, Acyl Halides (Esterification) Ester Introduction of cleavable linkers or additional functional moieties.
Both Groups Phosgene (B1210022), Carbonates Cyclic Carbamate (Oxazolidinone) Conformational constraint, introduction of a rigid scaffold.

Integration into Complex Polycyclic Systems and Natural Product Synthesis

The rigid, chiral scaffold of (Z)-3-amino-4-chromanol makes it a valuable building block for the synthesis of more complex molecules, including polycyclic systems and natural product analogues. ucalgary.ca The chromane nucleus is a common feature in a wide range of biologically active natural products, and the introduction of a stereochemically defined amino alcohol moiety could lead to novel compounds with interesting pharmacological properties. nih.govnih.gov

Future synthetic endeavors could utilize (Z)-3-amino-4-chromanol as a chiral starting material for:

Diastereoselective Annulation Reactions: The existing stereocenters can direct the formation of new stereocenters in subsequent ring-forming reactions, leading to the construction of complex polycyclic architectures with high diastereoselectivity.

Synthesis of Natural Product Analogues: Many natural products, such as certain flavonoids and alkaloids, contain chromane or related heterocyclic cores. nih.gov (Z)-3-amino-4-chromanol could be used to synthesize novel analogues of these natural products, where the amino alcohol functionality could impart new biological activities or improve pharmacokinetic properties.

Scaffold for Combinatorial Libraries: The ease of derivatization of the amino and hydroxyl groups allows for the creation of libraries of related compounds. These libraries could be screened for a variety of biological activities, accelerating the drug discovery process.

Exploration of Non-Biological Applications

Beyond its potential in medicinal chemistry and natural product synthesis, (Z)-3-amino-4-chromanol is a promising candidate for a range of non-biological applications, leveraging its unique structural and stereochemical features.

Precursors for Advanced Materials Science (e.g., polymers, semiconductors)

The bifunctional nature of amino alcohols allows them to be used as monomers in the synthesis of polymers such as poly(ester amide)s and poly(beta-amino alcohol)s. nih.govgoogle.com The incorporation of the rigid chromanol backbone and the specific cis-stereochemistry of (Z)-3-amino-4-chromanol into a polymer chain could lead to materials with unique properties:

Enhanced Thermal Stability: The rigid bicyclic structure of the chromanol unit could increase the glass transition temperature and thermal stability of the resulting polymers.

Chiral Recognition Properties: Polymers incorporating this chiral monomer could be used as chiral stationary phases in chromatography for the separation of enantiomers.

Tunable Optical Properties: The chromanol moiety is a chromophore, and its incorporation into polymers could lead to materials with interesting optical properties, potentially for applications in organic electronics.

Components in Catalytic Systems (e.g., chiral ligands)

Chiral amino alcohols are a well-established class of ligands in asymmetric catalysis, particularly in reactions such as the addition of organozinc reagents to aldehydes and the asymmetric transfer hydrogenation of ketones and imines. mdpi.comrsc.org The defined stereochemical relationship between the amino and hydroxyl groups in (Z)-3-amino-4-chromanol, along with its rigid conformational structure, makes it an excellent candidate for a new class of chiral ligands.

Future research could focus on:

Synthesis of Metal Complexes: The amino and hydroxyl groups can chelate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of catalytic transformations.

Application in Asymmetric Synthesis: These new chiral ligands could be screened for their effectiveness in a range of asymmetric reactions, potentially leading to new, highly efficient catalytic systems for the synthesis of enantiomerically pure compounds. The rigidity of the chromanol backbone is expected to impart high levels of stereocontrol. mdpi.com

Fluorescent Tagging or Sensing Agents

The chromanol core of the molecule is inherently fluorescent. Modification of the amino and hydroxyl groups can be used to develop novel fluorescent sensors for the detection of various analytes. researchgate.net

Potential research directions include:

Ion Sensors: Derivatization of the amino alcohol with a suitable chelating agent could lead to sensors that exhibit a change in fluorescence upon binding to specific metal ions.

Chiral Recognition Sensors: The chiral nature of the molecule could be exploited to develop fluorescent sensors that can distinguish between enantiomers of other chiral molecules. nih.gov The interaction with a chiral analyte could lead to a diastereoselective response in the fluorescence signal. nih.gov

pH Sensors: The amino group can be protonated, and this change in protonation state can affect the fluorescence properties of the chromanol fluorophore, allowing for the development of pH-sensitive probes. researchgate.net

Synergistic Approaches Combining Computational and Experimental Research

The future exploration of (Z)-3-amino-4-chromanol and its derivatives will heavily rely on the integration of computational modeling and experimental validation to accelerate discovery and optimization processes. This synergistic approach allows for a more rational and efficient investigation of the molecule's properties and potential applications.

Computational studies can provide invaluable insights into the conformational preferences, electronic properties, and potential intermolecular interactions of (Z)-3-amino-4-chromanol. Techniques such as Density Functional Theory (DFT) can be employed to predict the most stable conformations of the molecule and to understand the intramolecular hydrogen bonding between the amino and hydroxyl groups, which is crucial for its three-dimensional structure. Molecular docking simulations can be utilized to predict the binding affinity and mode of interaction of (Z)-3-amino-4-chromanol with various biological targets, such as enzymes and receptors, thereby identifying potential therapeutic applications. Furthermore, quantum chemistry calculations can aid in the prediction of spectroscopic signatures, such as NMR chemical shifts, which can then be compared with experimental data to confirm the synthesized structure. drugtargetreview.com

Experimental research , in turn, provides the necessary validation for computational predictions. The synthesis of (Z)-3-amino-4-chromanol and its analogs allows for the empirical evaluation of their biological activities through in vitro and in vivo assays. High-resolution analytical techniques are essential for the unambiguous characterization of the synthesized compounds. The synergy between Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling is particularly powerful for elucidating complex three-dimensional structures. nih.gov For instance, while X-ray crystallography can provide a definitive solid-state structure, NMR spectroscopy offers insights into the molecule's conformation and dynamics in solution. Computational models can bridge the gap between these two states and help in the interpretation of complex NMR data. nih.govnih.gov

A powerful example of this synergy is the use of dynamic chromatography techniques combined with quantum chemistry calculations to assess the chiral stability of molecules. drugtargetreview.com This approach could be instrumental in determining the conditions under which the (Z)-isomer of 3-amino-4-chromanol remains stable, a critical factor for its development as a therapeutic agent. drugtargetreview.comnih.gov

The iterative cycle of computational prediction, chemical synthesis, experimental testing, and structural confirmation will be pivotal in designing novel chromanol derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

Challenges and Perspectives in Stereoselective Synthesis and Mechanistic Elucidation of Chromanol Scaffolds

The development of efficient and highly stereoselective synthetic routes to access specific isomers of 3-amino-4-chromanol, including the (Z)-isomer, presents both challenges and opportunities for organic chemists.

One of the primary challenges lies in the diastereoselective synthesis of the vicinal amino alcohol functionality on the chromane ring. Achieving high levels of stereocontrol to selectively produce the syn or anti diastereomer is a well-known hurdle in organic synthesis. nih.gov For (Z)-3-amino-4-chromanol, this would translate to controlling the relative configuration of the C3 and C4 stereocenters. Racemization at the amino acid-derived stereocenter can also be a significant issue during synthesis, leading to mixtures of diastereomers that are often difficult to separate. aalto.fi

Furthermore, the mechanistic elucidation of the reactions used to construct the chromanol scaffold and introduce the amino group is crucial for optimizing reaction conditions and improving stereoselectivity. Understanding the transition states and the influence of catalysts and reaction parameters on the stereochemical outcome is paramount. Theoretical studies can play a significant role in deciphering these complex reaction mechanisms. nih.gov For instance, computational modeling can help to understand the intramolecular cyclization processes that are often involved in the formation of the chromane ring system. nih.govnih.gov

Q & A

Q. What established synthetic routes are available for enantioselective synthesis of 3-amino-4-chromanol (Z)-isomer?

The enantioselective synthesis of 4-chromanol derivatives can be adapted for the 3-amino-(Z) variant. For example, catalytic asymmetric difunctionalization of stable tertiary enamides with salicylaldehydes has been used to synthesize diverse 4-chromanol derivatives with high enantioselectivity (up to 99% ee) and diastereoselectivity (up to 20:1 dr). Key steps include:

  • Use of chiral catalysts (e.g., thiourea-tertiary amine) to induce stereocontrol.
  • Optimization of reaction conditions (solvent, temperature) to favor the (Z)-isomer.
  • Characterization via NMR, X-ray crystallography, and HPLC to confirm stereochemistry .

Q. What spectroscopic methods are critical for characterizing the stereochemical purity of 3-amino-4-chromanol (Z)-isomer?

Methodological approaches include:

  • Chiral HPLC : To resolve enantiomers and determine enantiomeric excess (ee).
  • Circular Dichroism (CD) : To confirm absolute configuration.
  • X-ray Crystallography : For unambiguous determination of the (Z)-configuration and hydrogen-bonding patterns.
  • 2D NMR (NOESY/ROESY) : To identify spatial proximity of substituents and validate stereochemistry .

Advanced Research Questions

Q. How can conflicting data on the antimicrobial efficacy of 3-amino-4-chromanol (Z)-isomer be resolved?

Discrepancies in reported efficacy may arise from:

  • Stereochemical impurities : Even minor enantiomeric contamination can alter bioactivity. Validate purity using chiral separation techniques .
  • Experimental variability : Standardize assays (e.g., broth microdilution for MIC values) and include controls like amphotericin B for antifungal studies .
  • Biological matrix effects : Test activity in physiologically relevant media (e.g., artificial saliva for oral pathogens) to mimic in vivo conditions .

Q. What experimental designs are optimal for studying the cardiac electrophysiological effects of 3-amino-4-chromanol derivatives?

Key considerations include:

  • In vitro models : Use isolated mouse sinoatrial (SA) node cells to assess contributions to repolarization currents (e.g., IKs inhibition).
  • Voltage-clamp protocols : Measure current-sensitive parameters (e.g., diastolic depolarization rate) with 20–30% inhibition thresholds as a benchmark .
  • Ethical compliance : Adhere to institutional guidelines (e.g., Physiological Society standards) for animal-derived cell studies .

Q. How does the 3-amino substituent influence the antifungal mechanism of 4-chromanol derivatives compared to non-aminated analogs?

The 3-amino group enhances:

  • Membrane disruption : Increased polarity may improve interaction with fungal lipid bilayers, as observed in 4-chromanol’s ability to destabilize Candida spp. biofilms .
  • Synergistic effects : Combine with benzoic acid derivatives (40.44% in Piper betle extracts) to amplify antibiofilm activity via dual targeting of membrane integrity and metabolic pathways .
  • Resistance mitigation : The amino group may reduce efflux pump efficiency in Gram-negative bacteria by altering compound hydrophilicity .

Methodological Guidance

Q. What strategies can improve the yield of 3-amino-4-chromanol (Z)-isomer in asymmetric catalysis?

  • Catalyst screening : Test bifunctional organocatalysts (e.g., squaramide-based) for enhanced enantiocontrol.
  • Solvent optimization : Polar aprotic solvents (e.g., DCM) often improve stereoselectivity.
  • Temperature gradients : Lower temperatures (0–5°C) may slow racemization and stabilize the (Z)-isomer .

Q. How should researchers validate the biological activity of 3-amino-4-chromanol derivatives against oral pathogens?

  • Biofilm assays : Use crystal violet staining to quantify biofilm biomass reduction in Candida albicans.
  • Time-kill kinetics : Monitor log-phase growth inhibition over 24 hours.
  • Comparative analysis : Benchmark against 4-chromanol (11.86% in Piper betle extracts) to isolate the amino group’s contribution .

Data Contradiction Analysis

Q. Why do some studies report weak antifungal activity for 4-chromanol derivatives, while others highlight efficacy?

Potential factors include:

  • Structural variations : The presence/absence of the 3-amino group significantly impacts bioactivity.
  • Pathogen specificity : Activity may be strain-dependent; test across clinical isolates (e.g., Candida tropicalis vs. C. albicans) .
  • Compound stability : Degradation under assay conditions (e.g., light exposure) may reduce observed potency.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.